molecular formula C16H23FN4OS B11470318 1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione

1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione

Cat. No.: B11470318
M. Wt: 338.4 g/mol
InChI Key: UGPLXJRBMSFWTI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione is a complex organic compound that features a fluorophenyl group, a morpholinyl propyl chain, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazinane Core: This can be achieved through the cyclization of appropriate diamines with thiourea under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazinane core.

    Attachment of the Morpholinyl Propyl Chain: This is typically done through alkylation reactions using morpholine and a suitable propylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholinyl propyl chain can enhance solubility and bioavailability. The triazinane-2-thione core may participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione is unique due to its combination of a fluorophenyl group and a morpholinyl propyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H23FN4OS

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H23FN4OS/c17-14-2-4-15(5-3-14)21-13-20(12-18-16(21)23)7-1-6-19-8-10-22-11-9-19/h2-5H,1,6-13H2,(H,18,23)

InChI Key

UGPLXJRBMSFWTI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CNC(=S)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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